2-((4-Chlorophenyl)imino)-5-(2-nitrobenzyl)-1,3-thiazolidin-4-one
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Overview
Description
2-((4-Chlorophenyl)imino)-5-(2-nitrobenzyl)-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring substituted with a 4-chlorophenyl imino group and a 2-nitrobenzyl group. Thiazolidinones are known for their diverse biological activities, making them of significant interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Chlorophenyl)imino)-5-(2-nitrobenzyl)-1,3-thiazolidin-4-one typically involves the following steps:
Formation of Thiazolidinone Ring: The thiazolidinone ring is formed by the cyclization of a thiourea derivative with an α-haloketone. For this compound, the starting materials are 4-chlorophenylthiourea and 2-nitrobenzyl bromide.
Cyclization Reaction: The cyclization reaction is carried out in the presence of a base such as sodium ethoxide or potassium carbonate in an appropriate solvent like ethanol or acetonitrile. The reaction mixture is heated under reflux conditions to facilitate the formation of the thiazolidinone ring.
Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as column chromatography or crystallization. Additionally, industrial production would require adherence to safety and environmental regulations to ensure safe handling and disposal of chemicals.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group. Common reagents for this reaction include hydrogen gas with a palladium catalyst or iron powder in the presence of hydrochloric acid.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride (LiAlH4) to convert the nitro group to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Hydrogenation: Palladium on carbon (Pd/C) catalyst with hydrogen gas.
Reduction: Lithium aluminum hydride (LiAlH4) or iron powder with hydrochloric acid.
Substitution: Sodium ethoxide or potassium carbonate in ethanol or acetonitrile.
Major Products
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Thiazolidinones: Nucleophilic substitution reactions yield various substituted thiazolidinones depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-((4-Chlorophenyl)imino)-5-(2-nitrobenzyl)-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its thiazolidinone core is known to exhibit various pharmacological activities, making it a promising scaffold for the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals, dyes, and other specialty chemicals. Its unique chemical properties make it suitable for various applications in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-((4-Chlorophenyl)imino)-5-(2-nitrobenzyl)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets in biological systems. The compound’s thiazolidinone ring and substituents allow it to bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The nitro group can also undergo bioreduction to form reactive intermediates that interact with cellular components, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-Chlorophenyl)imino)-5-(2-nitrophenyl)-1,3-thiazolidin-4-one
- 2-((4-Chlorophenyl)imino)-5-(2-aminobenzyl)-1,3-thiazolidin-4-one
- 2-((4-Chlorophenyl)imino)-5-(2-methylbenzyl)-1,3-thiazolidin-4-one
Uniqueness
Compared to similar compounds, 2-((4-Chlorophenyl)imino)-5-(2-nitrobenzyl)-1,3-thiazolidin-4-one is unique due to the presence of both a nitrobenzyl group and a chlorophenyl imino group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications. The nitro group enhances its reactivity and potential for bioreduction, while the chlorophenyl imino group contributes to its binding affinity and specificity for biological targets.
Properties
IUPAC Name |
2-(4-chlorophenyl)imino-5-[(2-nitrophenyl)methyl]-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O3S/c17-11-5-7-12(8-6-11)18-16-19-15(21)14(24-16)9-10-3-1-2-4-13(10)20(22)23/h1-8,14H,9H2,(H,18,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXXCPVPYRLIKIV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2C(=O)NC(=NC3=CC=C(C=C3)Cl)S2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
219554-83-3 |
Source
|
Record name | 2-((4-CHLOROPHENYL)IMINO)-5-(2-NITROBENZYL)-1,3-THIAZOLIDIN-4-ONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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